(R)-(+)-Thalidomide (R)-(+)-Thalidomide (R)-thalidomide is a 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione that has R-configuration at the chiral centre. It has a role as a sedative. It is an enantiomer of a (S)-thalidomide.
Brand Name: Vulcanchem
CAS No.: 2614-06-4
VCID: VC0015901
InChI: InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/t9-/m1/s1
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol

(R)-(+)-Thalidomide

CAS No.: 2614-06-4

Reference Standards

VCID: VC0015901

Molecular Formula: C13H10N2O4

Molecular Weight: 258.23 g/mol

(R)-(+)-Thalidomide - 2614-06-4

CAS No. 2614-06-4
Product Name (R)-(+)-Thalidomide
Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
IUPAC Name 2-[(3R)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione
Standard InChI InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/t9-/m1/s1
Standard InChIKey UEJJHQNACJXSKW-SECBINFHSA-N
Isomeric SMILES C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=CC=CC=C3C2=O
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Description (R)-thalidomide is a 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione that has R-configuration at the chiral centre. It has a role as a sedative. It is an enantiomer of a (S)-thalidomide.
Synonyms (R)-(+)-2-(2,6-Dioxo-3-piperidinyl)-1H-iso-indole-1,3(2H)-dione; (R)-Thalidomide; NSC 91729;
PubChem Compound 75792
Last Modified Nov 11 2021
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